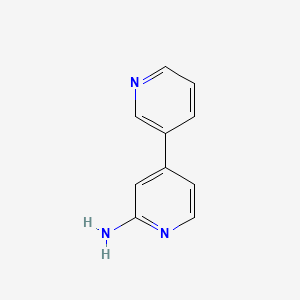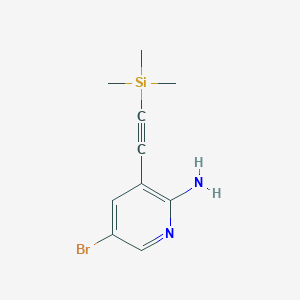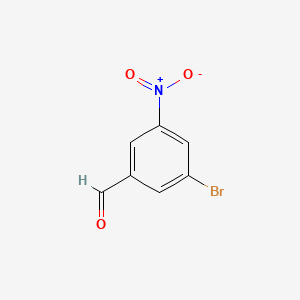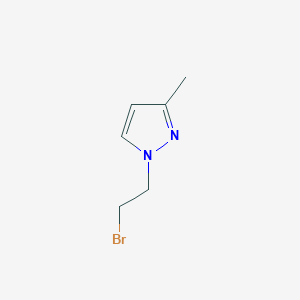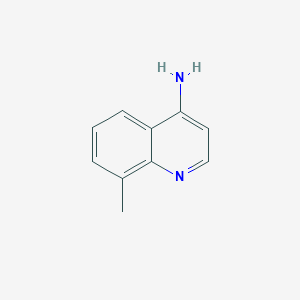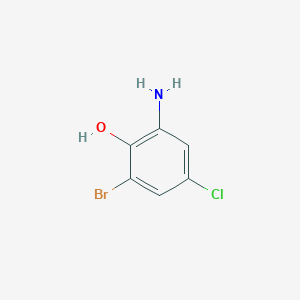
2-Amino-6-bromo-4-chlorophenol
概要
説明
“2-Amino-6-bromo-4-chlorophenol” is a chemical compound with the molecular formula C6H5BrClNO . It has a molecular weight of 222.47 g/mol . It is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “2-Amino-6-bromo-4-chlorophenol” often involves multistep processes . For instance, the synthesis of Schiff base ligands, which are similar in structure, involves the reaction of 2-amino-6-bromo-4-chlorophenol with salicylaldehyde derivatives .
Molecular Structure Analysis
The molecular structure of “2-Amino-6-bromo-4-chlorophenol” can be represented by the SMILES string Nc1cc(Cl)cc(Br)c1O . This indicates that the molecule contains an amino group (NH2), a bromo group (Br), a chloro group (Cl), and a hydroxyl group (OH) attached to a phenol ring .
Physical And Chemical Properties Analysis
“2-Amino-6-bromo-4-chlorophenol” is a solid compound with a melting point between 83-87 °C . It should be stored at a temperature between 2-8°C .
科学的研究の応用
Organic Synthesis Building Block
2-Amino-6-bromo-4-chlorophenol: serves as a versatile building block in organic synthesis. Its molecular structure, which includes reactive amino and halogen groups, allows it to undergo various chemical reactions. It can be used to synthesize complex molecules for pharmaceuticals, agrochemicals, and dyes .
Supramolecular Chemistry
In supramolecular chemistry, this compound can participate in non-covalent interactions due to its bromine and chlorine atoms. These interactions are crucial for constructing 3D molecular networks, which have implications in material science and nanotechnology .
Molecular Structure Studies
The compound’s distinct molecular framework is ideal for studying intramolecular and intermolecular forces using techniques like X-ray crystallography and NMR spectroscopy. This can provide insights into the steric and electronic effects of bromine and chlorine substituents on phenolic compounds .
Safety and Hazards
作用機序
Target of Action
It is known that phenolic compounds often interact with proteins and enzymes, altering their function and potentially leading to therapeutic effects .
Mode of Action
The mode of action of 2-Amino-6-bromo-4-chlorophenol is likely through a nucleophilic aromatic substitution reaction . In this type of reaction, a nucleophile (a molecule that donates an electron pair) attacks an aromatic ring, replacing one of the substituents . This can result in changes to the structure and function of the target molecule .
Biochemical Pathways
Phenolic compounds are known to interact with various biochemical pathways, often acting as antioxidants, enzyme inhibitors, or receptor agonists/antagonists .
Pharmacokinetics
It is a solid compound with a melting point of 83-87°c, suggesting it may have good stability .
Result of Action
Phenolic compounds often exhibit antioxidant, anti-inflammatory, and anticancer effects, among others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-bromo-4-chlorophenol. For instance, temperature can affect the compound’s stability, as it is recommended to be stored at 2-8°C . Other factors, such as pH and the presence of other compounds, may also influence its action and efficacy.
特性
IUPAC Name |
2-amino-6-bromo-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKCLWHHJKNMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573594 | |
| Record name | 2-Amino-6-bromo-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromo-4-chlorophenol | |
CAS RN |
179314-60-4 | |
| Record name | 2-Amino-6-bromo-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-bromo-4-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 2-Amino-6-bromo-4-chlorophenol as a building block for diorganotin(IV) complexes?
A1: The paper highlights the synthesis and characterization of diorganotin(IV) complexes utilizing Schiff base ligands derived from 2-Amino-6-bromo-4-chlorophenol []. This specific compound is interesting due to the presence of multiple functional groups: an amino group (-NH2), a hydroxyl group (-OH), a bromine atom (-Br), and a chlorine atom (-Cl). This combination allows 2-Amino-6-bromo-4-chlorophenol to act as a versatile ligand, forming stable complexes with metal ions like diorganotin(IV). These complexes are of particular interest due to their potential biological activities, including antimicrobial and anticancer properties []. Further research into the structure-activity relationships of these complexes could lead to the development of novel therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




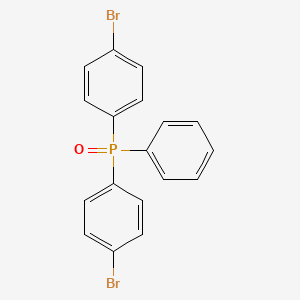


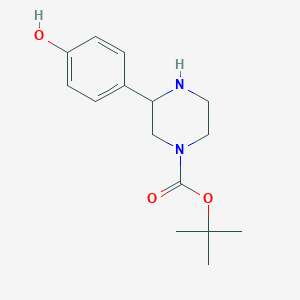
![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)
